molecular formula C4H8ClNO2 B12912957 4-Chloro-3-hydroxybutanamide CAS No. 51499-71-9

4-Chloro-3-hydroxybutanamide

Cat. No.: B12912957
CAS No.: 51499-71-9
M. Wt: 137.56 g/mol
InChI Key: NWQXZIZIZSQPHR-UHFFFAOYSA-N
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Description

4-Chloro-3-hydroxybutanamide is an organic compound with the molecular formula C4H8ClNO2 It is a derivative of butanamide, featuring a chlorine atom and a hydroxyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-hydroxybutanamide typically involves the reaction of epichlorohydrin with cyanide under controlled pH conditions to form 4-chloro-3-hydroxybutyronitrile. This intermediate is then subjected to acid hydrolysis to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process often includes steps like purification and crystallization to obtain the final product in a high-purity form .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-hydroxybutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the chlorine atom or convert the amide group to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or potassium cyanide.

Major Products:

Scientific Research Applications

4-Chloro-3-hydroxybutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-3-hydroxybutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes or receptors. The chlorine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo diverse chemical reactions and its role as an intermediate in organic synthesis highlight its importance .

Properties

CAS No.

51499-71-9

Molecular Formula

C4H8ClNO2

Molecular Weight

137.56 g/mol

IUPAC Name

4-chloro-3-hydroxybutanamide

InChI

InChI=1S/C4H8ClNO2/c5-2-3(7)1-4(6)8/h3,7H,1-2H2,(H2,6,8)

InChI Key

NWQXZIZIZSQPHR-UHFFFAOYSA-N

Canonical SMILES

C(C(CCl)O)C(=O)N

Origin of Product

United States

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